molecular formula C11H13ClO B8554197 2-Cyclopropyl-2-(4-chlorophenyl)ethanol

2-Cyclopropyl-2-(4-chlorophenyl)ethanol

Cat. No. B8554197
M. Wt: 196.67 g/mol
InChI Key: MOMXRNROEBIAED-UHFFFAOYSA-N
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Patent
US04808762

Procedure details

Under a nitrogen atmosphere, a stirred solution of 3.5 grams (0.019 mole) of 1-cyclopropyl-1-(4-chlorophenyl)ethene in 10 mL of distilled tetrahydrofuran was cooled to 0° C., and 29.5 mL (0.020 mole) of 0.68S M bis(3-methyl-2-butyl)borane in tetrahydrofuran was added via syringe during a 10 minute period. Upon completion of addition, the reaction mixture was stirred at 0° C. for 1.3 hours, at ambient temperature for 2.5 hours, and at 60° C. for 0.75 hour. The reaction mixture was cooled to 0° C., and 17 mL of methanol, 8.8 mL of aqueous 10% sodium hydroxide solution, and 8.0 mL of aqueous 30% hydrogen peroxide solution were sequentially added. Upon completion of addition, the reaction mixture was stirred at ambient temperature for 18 hours. The reaction mixture was heated at 60° C. for 30 minutes and then was cooled, after which 30 mL of an aqueous solution saturated with potassium carbonate was added. The aqueous layer was separated and extracted with three 30 mL portions of diethyl ether. The organic materials were combined and washed with 30 mL of an aqueous, saturated potassium carbonate solution. The organic layer was dried with magnesium sulfate/potassium carbonate and filtered. The filtrate was concentrated under reduced pressure, yielding 3.8 grams of 2-cyclopropyl- 2-(4-chlorophenyl)ethanol. The nmr and ir spectra were consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
0.68S
Quantity
29.5 mL
Type
reactant
Reaction Step Three
Name
bis(3-methyl-2-butyl)borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=2)=[CH2:5])[CH2:3][CH2:2]1.CC(C)C(BC(C(C)C)C)C.[OH-].[Na+].OO.C(=O)([O-])[O-:29].[K+].[K+]>O1CCCC1.CO>[CH:1]1([CH:4]([C:6]2[CH:7]=[CH:8][C:9]([Cl:12])=[CH:10][CH:11]=2)[CH2:5][OH:29])[CH2:3][CH2:2]1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
17 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(CC1)C(=C)C1=CC=C(C=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
0.68S
Quantity
29.5 mL
Type
reactant
Smiles
Name
bis(3-methyl-2-butyl)borane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)BC(C)C(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
aqueous solution
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1.3 hours, at ambient temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
WAIT
Type
WAIT
Details
at 60° C. for 0.75 hour
Duration
0.75 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 60° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with three 30 mL portions of diethyl ether
WASH
Type
WASH
Details
washed with 30 mL of an aqueous, saturated potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate/potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(CC1)C(CO)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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